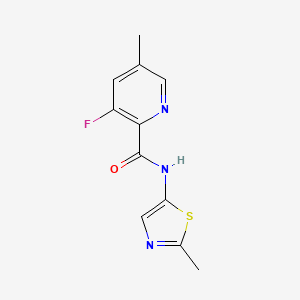![molecular formula C14H16N4O3S B2411197 Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate CAS No. 419539-60-9](/img/structure/B2411197.png)
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Chemical Reactions
- Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate and its derivatives are often synthesized and utilized in various chemical reactions. For example, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reacts with bases to form compounds like 4-methylsulfanylethynylfuran and thioamides of furylacetic acid, indicating the versatility of thiadiazole derivatives in chemical synthesis (Remizov, Pevzner, & Petrov, 2019).
2. Antibacterial Properties
- Research has shown that certain derivatives of 1,2,3-thiadiazole possess antibacterial activities. For instance, compounds synthesized from 2-aryl-2H-1,2,3-triazole-4-carboxylic acids and thiosemicarbazide, which are structurally related to this compound, have been found to be effective against microorganisms like Staphylococcus aureus and Escherichia coli (Atta et al., 2011).
3. Potential in Treating Neurodegenerative Diseases
- Thiadiazole derivatives, including those related to this compound, have been studied for their potential in treating neurodegenerative diseases. These compounds can inhibit cholinesterases and have antioxidant properties, making them candidates for developing treatments for conditions like Alzheimer's disease (Makhaeva et al., 2016).
4. Anticorrosive Properties
- In the field of materials science, thiadiazole derivatives are explored for their anticorrosive properties. For example, phenyl-substituted amino thiadiazoles have been synthesized as inhibitors for copper corrosion, demonstrating the potential utility of thiadiazole compounds in protecting metals from corrosion (Tang et al., 2009).
5. Antineoplastic Agents
- Some 1,2,3-thiadiazole derivatives have been synthesized and studied as potential antineoplastic agents. These compounds, structurally related to this compound, show promise in the development of new cancer treatments (Looker & Wilson, 1965).
Properties
IUPAC Name |
butyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-3-9-21-13(19)11-12(22-18-17-11)16-14(20)15-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVSBWZQJQVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)
![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)
![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)
